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Compound of Interest

Compound Name: Tantalum silicide

Cat. No.: B078852

For researchers, scientists, and professionals in drug development utilizing microfabricated
devices, the choice of thin film deposition technique is critical for achieving desired material
properties and device performance. Tantalum silicide (TaSiz) is a key material in
microelectronics for its low resistivity and high thermal stability. This guide provides an
objective comparison of tantalum silicide films deposited by sputtering and Chemical Vapor
Deposition (CVD), supported by experimental data and detailed methodologies.

At a Glance: Sputtered vs. CVD Tantalum Silicide
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Property

Sputtered Tantalum
Silicide

CVD Tantalum Silicide

Deposition Temperature

Typically room temperature to
300°C

Higher, ranging from 190°C to
600°C or more[1]

Step Coverage

Non-conformal (line-of-sight)

Highly conformal

Resistivity (Post-Annealing)

45-60 pQ-cm (after 1000°C

anneal)[2]

~50-55 puQ-cm (after 900°C

anneal)

Residual Stress

Can be compressive or tensile,
highly dependent on
deposition parameters (e.g., Ar

pressure)[3]

Generally tensile

Film Composition

Can be controlled by target
composition; co-sputtering
allows for Si/Ta ratio

adjustment

Dependent on precursor gas

flow rates

Throughput

Generally higher for single

wafer processing

Can be high for batch

processing in furnaces

Performance Deep Dive

Resistivity

The electrical resistivity of tantalum silicide films is a critical parameter for their application as

interconnects and gate electrodes. Both sputtering and CVD can produce films with low

resistivity after high-temperature annealing.

Sputtered tantalum silicide films, as deposited, are often amorphous and exhibit higher

resistivity. Annealing is necessary to crystallize the film into the desired low-resistivity phase.

For instance, DC magnetron sputtered TaSiz films can achieve a resistivity of 45-60 pQ-cm

after annealing at 1000°C.[2] The final resistivity of sputtered films is also influenced by the

sputtering pressure, which affects the film's microstructure.[3]

CVD-deposited tantalum silicide films can also achieve low resistivity values. For example,

LPCVD films using TaCls and SiHa4 precursors, after a 900°C anneal, have a reported resistivity
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of approximately 50-55 pQ-cm. One study on LPCVD of TaSix using SiFz and TaXs (X = F, Cl)
as precursors reported a higher resistance of 35-50 uQ, which was attributed to the presence

of amorphous silicon in the film.[1]

Table 1: Resistivity of Sputtered and CVD Tantalum Silicide Films

. Deposition Annealing Resulting
Deposition Precursors/Tar L.
Temperature Temperature Resistivity
Method get
(°C) (°C) (nQ-cm)
Room
DC Sputtering TaSiz target Temperature - 1000 45-60[2]
300
Co-sputtering Ta and Sitargets - 1000 ~50[4]
LPCVD TaCls and SiHa ~600 900 ~50-55
_ 35-50 (film with
LPCVD SiF2 and TaXs 190-300 800

a-Si)[1]

Residual Stress

Residual stress in thin films can significantly impact device reliability, leading to film cracking,
delamination, or deformation of underlying structures.

Sputtered tantalum silicide films exhibit a wide range of residual stress, from highly
compressive to tensile, which is strongly dependent on the argon sputtering pressure.[3] At low
Ar pressures, the stress is typically compressive, while at higher pressures, it can become
tensile.[3] For example, a compressive stress of 1033.4 MPa was measured at an Ar pressure
of 0.5 mTorr, which transitioned to a tensile stress of 221 MPa at 10 mTorr.[3]

CVD tantalum silicide films generally exhibit tensile stress. In co-sputtered films, a tensile
stress of nearly 1x101° dyn/cm2 has been reported.[4] The control of stress in CVD films is
primarily managed by adjusting deposition temperature and precursor gas ratios.

Table 2: Residual Stress in Sputtered Tantalum Silicide Films
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Sputtering Pressure (Ar) Resulting Intrinsic Stress
0.5 mTorr 1033.4 MPa (Compressive)[3]
> 8 mTorr Tensile[3]

10 mTorr 221 MPa (Tensile)[3]

Step Coverage and Conformality
Step coverage, or the ability of a film to conformally coat over topographical features, is a

critical factor in the fabrication of integrated circuits and other microdevices.

CVD processes are known for their excellent step coverage. This is because the deposition is
driven by chemical reactions that occur on all heated surfaces, allowing the film to grow
uniformly over complex geometries.

Sputtering, being a line-of-sight physical vapor deposition (PVD) technique, generally results in
poor step coverage. The sputtered material travels in a straight line from the target to the
substrate, leading to thicker film deposition on top surfaces and thinner deposition on sidewalls
of features, a phenomenon known as shadowing.

Experimental Protocols
DC Magnetron Sputtering of Tantalum Silicide

Objective: To deposit a tantalum silicide thin film using a DC magnetron sputtering system.

Materials and Equipment:

Silicon wafers (p-type or n-type)

VARIAN 3125 magnetron DC sputtering system (or equivalent)[5]

High-purity tantalum silicide (TaSi2) target[6]

Argon (Ar) gas (99.999% purity)

Four-point probe
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» X-ray diffractometer (XRD)

e Scanning Electron Microscope (SEM)

Procedure:

o Substrate Cleaning: Clean the silicon wafers using a standard RCA cleaning procedure to
remove organic and inorganic contaminants.

o System Pump-down: Load the cleaned wafers into the sputtering chamber. Evacuate the
chamber to a base pressure of less than 1 x 10~ Torr.

o Deposition:

[e]

Introduce high-purity argon gas into the chamber.

o

Set the Ar gas flow to maintain a sputtering pressure in the range of 1-20 mTorr.

[¢]

Apply DC power to the TaSiz target to initiate the plasma.

Deposit the film to the desired thickness (e.g., 200-1000 A).[5] The substrate may be
heated (e.g., to 300°C) or kept at room temperature.[3]

[¢]

o Post-Deposition Annealing:

o Transfer the wafers to a furnace.

o Anneal the films at a temperature between 400°C and 1000°C in an inert atmosphere
(e.g., N2) for a specified duration (e.g., 30 minutes) to crystallize the film and reduce its
resistivity.[2][5]

e Characterization:

o Measure the sheet resistance of the annealed films using a four-point probe.

o Analyze the crystal structure and phase formation using XRD.

o Examine the film's microstructure and thickness using SEM.
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Low-Pressure Chemical Vapor Deposition (LPCVD) of
Tantalum Silicide

Objective: To deposit a tantalum silicide thin film using a hot-wall LPCVD reactor.
Materials and Equipment:
« Silicon wafers
e Hot-wall LPCVD reactor[1]
e Tantalum pentachloride (TaCls) precursor
 Silane (SiHa4) or Difluorosilylene (SiFz2) precursor gas[1][7]
o Nitrogen (Nz2) or Argon (Ar) carrier gas
e Vacuum pump
e Four-point probe, XRD, SEM
Procedure:
» Substrate Cleaning: Clean the silicon wafers using a standard cleaning procedure.
e System Setup:
o Load the wafers into the quartz tube of the LPCVD reactor.
o Evacuate the system to a base pressure of approximately 10-2 Pa.[1]

o Heat the reactor to the desired deposition temperature (e.g., 190-300°C for SiF2/TaXs or
higher for SiH4/TaCls).[1]

» Deposition:

o Introduce the carrier gas (N2 or Ar) into the reactor.
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o Vaporize the TaCls precursor by heating its container (e.g., to 250°C) and introduce it into
the reactor.[1]

o Introduce the silicon precursor gas (SiHa or SiF2) into the reactor at a controlled flow rate.

o Maintain the desired pressure and temperature for the duration of the deposition (e.g., 2
hours).[1]

¢ Post-Deposition Annealing:

o Perform a post-deposition anneal in an inert atmosphere (e.g., Ar at 800°C) to improve film
properties.[1]

¢ Characterization:

o Characterize the film's resistivity, crystal structure, and microstructure using a four-point
probe, XRD, and SEM, respectively.

Visualizing the Processes

Chemical Vapor Deposition (CVD)

Gaseous Byproducts

Precursor Gases (e.g., TaCls + SiHa) Heated Substrate Surface Chemical Reaction

Sputtering (PVD)

Line-of-Sight Deposition

Argon lons TaSz Target Sputtered TaSiz Atoms Substrate Non-Conformal Film

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://files01.core.ac.uk/download/pdf/61783735.pdf
https://files01.core.ac.uk/download/pdf/61783735.pdf
https://files01.core.ac.uk/download/pdf/61783735.pdf
https://www.benchchem.com/product/b078852?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b078852?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Caption: Comparison of Sputtering and CVD Processes.
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Caption: Experimental Workflows for Film Deposition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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